(2-(Difluoromethoxy)benzo[d]oxazol-4-yl)methanamine

PDE4 inhibition Selectivity profiling Difluoromethoxy isostere

(2-(Difluoromethoxy)benzo[d]oxazol-4-yl)methanamine (CAS 1806339-85-4, MW 214.17, purity ≥98%) is a difluoromethoxy-substituted benzoxazole methanamine derivative that serves as a versatile synthetic intermediate for PDE4 inhibitor programs. Its scaffold combines a benzoxazole core with a nucleophilic aminomethyl handle and a metabolically resilient difluoromethoxy group, a motif explicitly cited in patent literature for generating PDE4-inhibiting benzoxazoles with improved selectivity over PDE III relative to theophylline or rolipram.

Molecular Formula C9H8F2N2O2
Molecular Weight 214.17 g/mol
Cat. No. B15054272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Difluoromethoxy)benzo[d]oxazol-4-yl)methanamine
Molecular FormulaC9H8F2N2O2
Molecular Weight214.17 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)OC(=N2)OC(F)F)CN
InChIInChI=1S/C9H8F2N2O2/c10-8(11)15-9-13-7-5(4-12)2-1-3-6(7)14-9/h1-3,8H,4,12H2
InChIKeyAJFJOUMSTIWBGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(Difluoromethoxy)benzo[d]oxazol-4-yl)methanamine (CAS 1806339-85-4): A Fluorinated Benzoxazole Building Block for PDE4-Targeted Synthesis


(2-(Difluoromethoxy)benzo[d]oxazol-4-yl)methanamine (CAS 1806339-85-4, MW 214.17, purity ≥98%) is a difluoromethoxy-substituted benzoxazole methanamine derivative that serves as a versatile synthetic intermediate for PDE4 inhibitor programs . Its scaffold combines a benzoxazole core with a nucleophilic aminomethyl handle and a metabolically resilient difluoromethoxy group, a motif explicitly cited in patent literature for generating PDE4-inhibiting benzoxazoles with improved selectivity over PDE III relative to theophylline or rolipram [1][2].

Why Generic Benzoxazole Methanamines Cannot Replace (2-(Difluoromethoxy)benzo[d]oxazol-4-yl)methanamine in PDE4-Focused Synthesis


Substituting the 2-difluoromethoxy group with a methyl, chloro, or methoxy substituent alters both electronic character and metabolic fate, precluding straightforward interchange in PDE4 inhibitor synthesis. The difluoromethoxy group introduces strong electron withdrawal (Hammett σₚ ≈ 0.31) while simultaneously acting as a lipophilic hydrogen-bond acceptor, a dual property not replicated by 2-methyl (σₚ = -0.17, purely lipophilic) or 2-chloro (σₚ = 0.23, no H-bond acceptance) analogs [1][2]. In PDE4D inhibitor series, replacing 3-methoxy with 3-difluoromethoxy improved metabolic stability and maintained submicromolar PDE4D3 potency (IC₅₀ 56–310 nM) while preserving selectivity over PDE4A4, PDE4B2, and PDE4C2 isoforms, outcomes that would not be achieved with a simple methoxy or unsubstituted benzoxazole core [3].

(2-(Difluoromethoxy)benzo[d]oxazol-4-yl)methanamine: Quantitative Differentiation Evidence Against Closest Analogs


PDE IV Isoform Inhibition Selectivity: Difluoromethoxy vs. Methoxy in Benzoxazole Series

Replacement of a 3-methoxy with a 3-difluoromethoxy group in catechol-based PDE4 inhibitors yielded compounds with PDE4D3 IC₅₀ values of 56–310 nM and >100-fold selectivity over PDE4A4, PDE4B2, and PDE4C2 isoforms, whereas the corresponding methoxy analogs showed 2- to 5-fold lower selectivity [1]. Although this head-to-head comparison is from a catecholamide chemotype rather than the exact benzoxazole scaffold, the difluoromethoxy pharmacophore's contribution to subtype selectivity is a class-level inference that supports the differentiation of (2-(difluoromethoxy)benzo[d]oxazol-4-yl)methanamine over its 2-methoxy counterpart.

PDE4 inhibition Selectivity profiling Difluoromethoxy isostere

Metabolic Stability Advantage of the Difluoromethoxy Group Over Methoxy in Oxidative Clearance

The difluoromethoxy (–OCF₂H) group is recognized as a metabolically stable isostere of methoxy, reducing oxidative O-dealkylation by cytochrome P450 enzymes. In a comparative microsomal stability study of methoxy- versus difluoromethoxy-substituted antitumor bicyclic peptides, the difluoromethoxy analog exhibited a 3.5-fold longer half-life (t₁/₂ = 48 min vs. 13.7 min) in human liver microsomes [1]. While this direct comparison is from a peptide scaffold, the class-level advantage of –OCF₂H over –OCH₃ in resisting CYP-mediated metabolism is well established and directly relevant to (2-(difluoromethoxy)benzo[d]oxazol-4-yl)methanamine when compared to (2-methoxybenzo[d]oxazol-4-yl)methanamine.

Metabolic stability Cytochrome P450 Difluoromethoxy isostere

Purity and Hazard Profile Relative to the 2-Methyl Analog

Commercially available (2-(difluoromethoxy)benzo[d]oxazol-4-yl)methanamine is supplied at 98% purity (Leyan), whereas the 2-methyl analog (2-methylbenzo[d]oxazol-4-yl)methanamine is typically offered at 97% purity . The target compound carries GHS hazard statements H302-H315-H319-H335 (harmful if swallowed, skin/eye irritant, respiratory irritant), while the 2-methyl analog's hazard profile is less comprehensively reported on vendor datasheets, potentially complicating safety assessments in procurement. Additionally, the 2-chloro analog (2-chlorobenzo[d]oxazol-4-yl)methanamine is often supplied only at 95% purity, with limited batch-to-batch analytical documentation .

Purity comparison Hazard classification Benzoxazole methanamine

Regioisomeric Positioning: 2-OCF₂H-4-CH₂NH₂ vs. 2-CH₂NH₂-4-OCF₂H

The target compound places the aminomethyl group at the 4-position and difluoromethoxy at the 2-position, whereas the regioisomer 2-(aminomethyl)-4-(difluoromethoxy)benzo[d]oxazole (CAS 1806424-86-1) swaps these functionalities. In PDE4 inhibitor patents, the 2-position substituent (R¹) is the primary determinant of PDE isoform potency, with electron-withdrawing alkoxy groups favored [1]. The target compound's architecture positions the electron-withdrawing –OCF₂H group at the pharmacophoric 2-position, while the regioisomer places a basic aminomethyl at the 2-position, a substitution pattern that demonstrably reduces PDE4 affinity (IC₅₀ shift >10-fold in analogous benzoxazole series where R¹ = CH₂NH₂ vs. OCF₂H) [1][2]. Vendor pricing reflects this differential utility: the target compound (Leyan 2272711) is priced at a premium relative to the regioisomer, consistent with higher demand for PDE4-relevant building blocks .

Regioisomer comparison Synthetic intermediate Benzoxazole functionalization

Procurement-Driven Application Scenarios for (2-(Difluoromethoxy)benzo[d]oxazol-4-yl)methanamine


PDE4 Inhibitor Library Synthesis Requiring Metabolic Stability and Isoform Selectivity

Medicinal chemistry teams synthesizing PDE4 inhibitor libraries can employ (2-(difluoromethoxy)benzo[d]oxazol-4-yl)methanamine as a bifunctional building block, using the aminomethyl handle for amide coupling or reductive amination while relying on the 2-difluoromethoxy group to provide intrinsic PDE4D3 selectivity (56–310 nM IC₅₀ window in related series) and reduced oxidative metabolism relative to methoxy analogs [1]. This avoids the need for post-coupling fluorination or additional metabolic blocking groups. The 98% commercial purity and documented GHS profile further streamline procurement and safe handling .

Structure-Activity Relationship (SAR) Studies Comparing 2-Substituted Benzoxazole Methanamines

For SAR campaigns probing the 2-position of the benzoxazole ring, this compound serves as the difluoromethoxy reference point against 2-methyl, 2-chloro, 2-methoxy, and 2-fluoro analogs. Its unique electron-withdrawing and H-bond-accepting character (σₚ ≈ 0.31) creates a distinct pharmacological profile that cannot be replicated by any single comparator, enabling multi-parameter optimization of potency, selectivity, and ADME properties [2][3].

Late-Stage Functionalization and PROTAC Linker Attachment

The primary aminomethyl group at the 4-position provides a reactive nucleophilic site for conjugation to carboxylic acids, activated esters, or PEG-based PROTAC linkers. When compared to the 2-aminomethyl regioisomer, the 4-aminomethyl orientation in this compound preserves the PDE4-pharmacophoric 2-OCF₂H group, ensuring the resulting conjugates retain target engagement while the linker extends toward E3 ligase recruitment moieties [1].

Agrochemical and Material Science Intermediate Development

Beyond pharmaceutical applications, the difluoromethoxybenzoxazole scaffold has been described as an intermediate for agrochemical synthesis (e.g., fungicidal and herbicidal benzoxazoles) and for liquid crystal materials where the –OCF₂H group imparts favorable dielectric anisotropy [4][5]. The aminomethyl handle allows facile incorporation into diverse molecular architectures, offering a procurement advantage over less functionalized benzoxazole building blocks that require additional synthetic manipulation.

Quote Request

Request a Quote for (2-(Difluoromethoxy)benzo[d]oxazol-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.